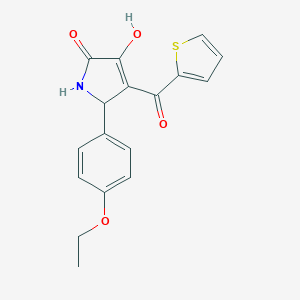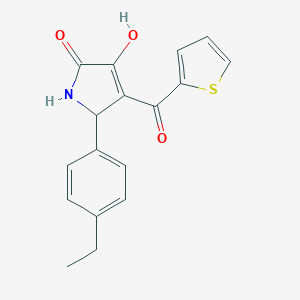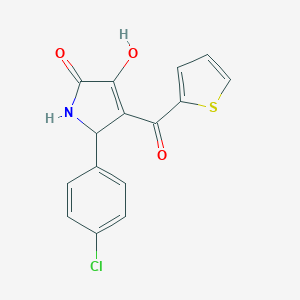![molecular formula C23H24BrNO6 B282397 (4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-ethoxyphenyl)-1-[2-(2-hydroxyethoxy)ethyl]pyrrolidine-2,3-dione](/img/structure/B282397.png)
(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-ethoxyphenyl)-1-[2-(2-hydroxyethoxy)ethyl]pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-ethoxyphenyl)-1-[2-(2-hydroxyethoxy)ethyl]pyrrolidine-2,3-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a pyrrolidine derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of (4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-ethoxyphenyl)-1-[2-(2-hydroxyethoxy)ethyl]pyrrolidine-2,3-dione is not fully understood. However, it is believed to act by inhibiting the growth of bacterial and fungal cells. It may also modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that (4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-ethoxyphenyl)-1-[2-(2-hydroxyethoxy)ethyl]pyrrolidine-2,3-dione has a low toxicity profile and does not cause significant damage to cells. It has been found to induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal cells. It may also reduce inflammation and modulate the immune response.
Advantages and Limitations for Lab Experiments
The advantages of using (4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-ethoxyphenyl)-1-[2-(2-hydroxyethoxy)ethyl]pyrrolidine-2,3-dione in lab experiments include its low toxicity profile, stability, and ability to form stable complexes with different drugs. However, its limitations include its high cost and the need for specialized equipment for its synthesis.
Future Directions
There are several future directions for research on (4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-ethoxyphenyl)-1-[2-(2-hydroxyethoxy)ethyl]pyrrolidine-2,3-dione. These include investigating its potential use as a drug delivery system, exploring its antibacterial and antifungal properties, and studying its mechanism of action in more detail. Further research is also needed to optimize the synthesis method and reduce the cost of the compound.
In conclusion, (4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-ethoxyphenyl)-1-[2-(2-hydroxyethoxy)ethyl]pyrrolidine-2,3-dione is a compound that has potential applications in various fields of research. Its low toxicity profile, stability, and ability to form stable complexes with different drugs make it a promising candidate for drug delivery systems. Further research is needed to fully understand its mechanism of action and optimize its synthesis method.
Synthesis Methods
The synthesis method for (4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-ethoxyphenyl)-1-[2-(2-hydroxyethoxy)ethyl]pyrrolidine-2,3-dione involves the reaction of 4-bromobenzaldehyde and 4-ethoxybenzaldehyde with pyrrolidine-2,3-dione in the presence of a base. The product is then treated with ethylene glycol to obtain the final compound. This method has been optimized for high yield and purity.
Scientific Research Applications
(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-ethoxyphenyl)-1-[2-(2-hydroxyethoxy)ethyl]pyrrolidine-2,3-dione has been studied for its potential applications in various fields of research. It has been found to exhibit antibacterial, antifungal, and anti-inflammatory properties. It has also been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with different drugs.
properties
Molecular Formula |
C23H24BrNO6 |
|---|---|
Molecular Weight |
490.3 g/mol |
IUPAC Name |
(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-ethoxyphenyl)-1-[2-(2-hydroxyethoxy)ethyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H24BrNO6/c1-2-31-18-9-5-15(6-10-18)20-19(21(27)16-3-7-17(24)8-4-16)22(28)23(29)25(20)11-13-30-14-12-26/h3-10,20,26-27H,2,11-14H2,1H3/b21-19- |
InChI Key |
BZSZTQBSKVUWFA-VZCXRCSSSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C(=O)N2CCOCCO |
SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCOCCO |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B282314.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282315.png)
![4-(2-Furanyl)-3-methyl-5-(4-methylphenyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282318.png)

![methyl 4-[4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B282326.png)





![5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282339.png)
![5-(4-bromophenyl)-4-(4-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282340.png)

